2-Hydroxy-4-(trifluoromethyl)nicotinic acid

Overview

Description

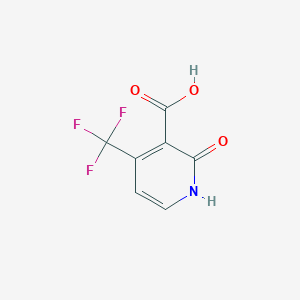

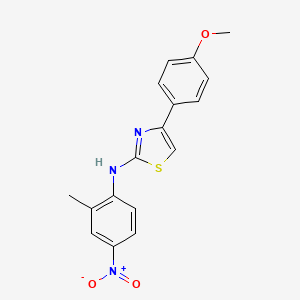

“2-Hydroxy-4-(trifluoromethyl)nicotinic acid” is a chemical compound with the molecular formula C7H4F3NO3 . It is a trifluoromethyl-containing aromatic compound with unique biological activity .

Synthesis Analysis

The synthesis of similar compounds, such as 4-(Trifluoromethyl)nicotinic acid, involves the use of Methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate, 10% Pd/C, CH3COONa 3H2O, and ethanol . The reaction is stirred at room temperature for 8 hours under a hydrogen atmosphere until no hydrogen is absorbed to complete the reaction .Molecular Structure Analysis

The molecular structure of “2-Hydroxy-4-(trifluoromethyl)nicotinic acid” consists of a nicotinic acid core with a hydroxy group at the 2-position and a trifluoromethyl group at the 4-position .Scientific Research Applications

Synthesis Routes and Intermediates

2-Hydroxy-4-(trifluoromethyl)nicotinic acid, as a pyridyl compound, plays a significant role as an intermediate in the synthesis of various pharmacologically active compounds. Novel routes for the synthesis of 2-trifluoromethyl-nicotinic acid derivatives have been established, focusing on the synthesis of the pyridine ring. These compounds are key intermediates in manufacturing specific COMT inhibitors (Kiss, Ferreira, & Learmonth, 2008).

Herbicidal Applications

Research into the herbicidal activity of compounds derived from nicotinic acid has shown promise. A study designed and synthesized N-(arylmethoxy)-2-chloronicotinamides and found that some of these compounds exhibited excellent herbicidal activity against specific plant species. The structure-activity relationships derived from these compounds could be pivotal for developing new herbicides against monocotyledonous weeds (Yu et al., 2021).

Crystal Structure and Polymorphism

The crystal structure and polymorphism of 2-hydroxynicotinic acid have been studied, revealing the compound's existence in four polymorphs in the solid state. The study also explored the thermal behaviors of these polymorphs and conducted lattice energy calculations to evaluate the system's energetic properties (Long et al., 2015).

Analytical Methods

Analytical methods for 2-[3-(trifluoromethyl)phenoxy]nicotinic acid have been developed using UPLC, providing a robust process for separation and quantification. This method exhibited excellent linearity and precision, indicating its potential utility in quality control and research settings (Ping, 2013).

Safety And Hazards

Future Directions

Trifluoromethylpyridine derivatives, such as “2-Hydroxy-4-(trifluoromethyl)nicotinic acid”, are currently used in the protection of crops from pests . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names, and several are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of trifluoromethylpyridine will be discovered in the future .

properties

IUPAC Name |

2-oxo-4-(trifluoromethyl)-1H-pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO3/c8-7(9,10)3-1-2-11-5(12)4(3)6(13)14/h1-2H,(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTKJQACWGYUCRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C(=C1C(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydroxy-4-(trifluoromethyl)nicotinic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[4-(1H-1,3-benzimidazol-1-yl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3150158.png)

![N-(3-imidazo[2,1-b][1,3]benzothiazol-2-ylphenyl)-4-methoxybenzenecarboxamide](/img/structure/B3150166.png)

![2-Methyl-6-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3150167.png)

![7-(2-Thienyl)-3-(3-thienyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3150195.png)

![2-[4-(4-Pentylcyclohexyl)phenyl]isoindoline](/img/structure/B3150204.png)

![N-[4-(4-pentylcyclohexyl)phenyl]-1-hydrazinecarboxamide](/img/structure/B3150205.png)

![1-methyl-4-(phenethylamino)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B3150212.png)

![2-[(3-methylbenzyl)sulfanyl]-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B3150217.png)

![3-{[4-(Tert-butyl)benzyl]sulfanyl}-1-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile](/img/structure/B3150218.png)

![6-(Tert-butylsulfonyl)-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-ylamine](/img/structure/B3150221.png)